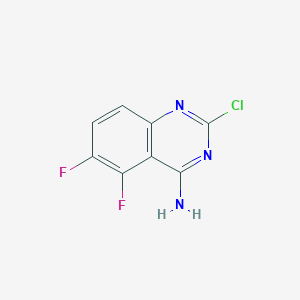
4-(4-Methoxyphenyl)-2-phenylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methoxyphenyl)-2-phenylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2-phenylpyridine typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyridine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 4-(4-Methoxyphenyl)-2-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyridine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 4-(4-Hydroxyphenyl)-2-phenylpyridine.
Reduction: this compound amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-(4-Methoxyphenyl)-2-phenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-2-phenylpyridine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its chemical structure and the functional groups present. The methoxy group plays a crucial role in modulating its activity by influencing its binding affinity and specificity towards target molecules.
相似化合物的比较
- 4-(4-Methoxyphenyl)-1-phenylpyridine
- 4-(4-Methoxyphenyl)-3-phenylpyridine
- 4-(4-Methoxyphenyl)-2-methylpyridine
Comparison: 4-(4-Methoxyphenyl)-2-phenylpyridine is unique due to the specific positioning of the methoxy and phenyl groups on the pyridine ring. This structural arrangement imparts distinct chemical and physical properties, making it more suitable for certain applications compared to its analogs. For instance, the presence of the methoxy group at the para position enhances its electron-donating ability, which can influence its reactivity and interaction with other molecules.
属性
分子式 |
C18H15NO |
|---|---|
分子量 |
261.3 g/mol |
IUPAC 名称 |
4-(4-methoxyphenyl)-2-phenylpyridine |
InChI |
InChI=1S/C18H15NO/c1-20-17-9-7-14(8-10-17)16-11-12-19-18(13-16)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI 键 |
SEKAJKGXPMIDOH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5-Chloropyrazolo[1,5-A]pyridin-2-YL)methanamine](/img/structure/B13116943.png)
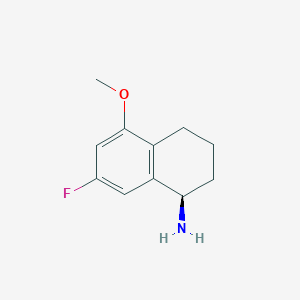
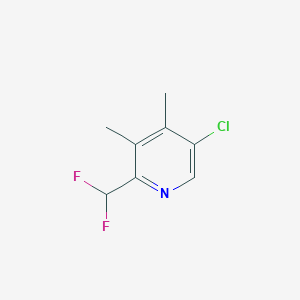
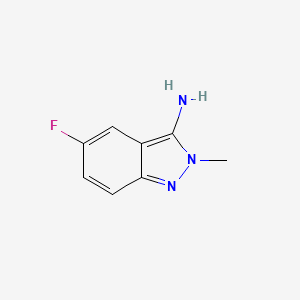
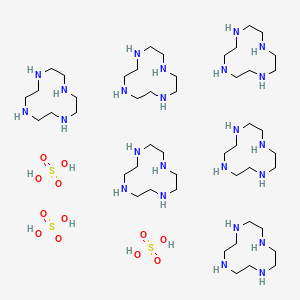
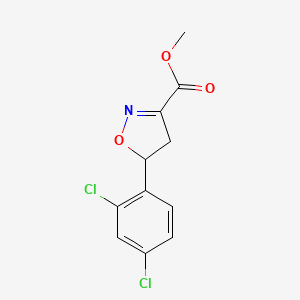
![3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B13116989.png)
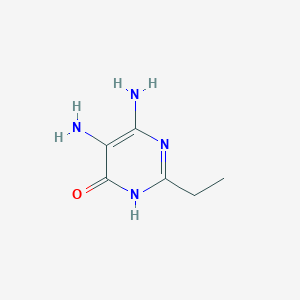
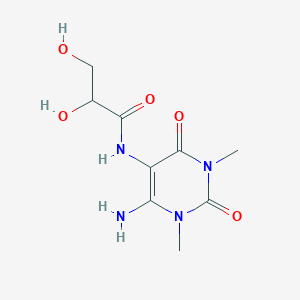

![(18S)-4-methyl-18-(trityloxymethyl)-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione](/img/structure/B13117016.png)

